1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone
Description
Historical Context of Pyrazolo[1,5-a]pyrazine Research
Pyrazolo[1,5-a]pyrazine derivatives emerged as a focus of medicinal chemistry in the early 21st century, with significant advancements in synthesis and applications reported post-2020. A pivotal 2020 patent (CN113150012A) disclosed methods for preparing pyrazolo[1,5-a]pyrazine derivatives, highlighting their utility as kinase inhibitors and anticancer agents. Early work emphasized cyclization and condensation reactions to construct the bicyclic framework, while recent innovations, such as microwave-assisted and green chemistry approaches, have improved efficiency. The introduction of diverse substituents—including halogenated aryl groups and sulfur-containing moieties—has expanded the structural and functional diversity of this scaffold.
Significance in Medicinal Chemistry
Pyrazolo[1,5-a]pyrazines are prized for their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. For example, pyrazolo[1,5-a]pyrimidine analogs (structurally similar to pyrazines) exhibit nanomolar potency against kinases like TTK and Pim-1, underscoring the therapeutic potential of this heterocyclic family. The ethoxyphenyl and chlorophenyl groups in 1-(3-chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone may enhance target selectivity, as electron-donating (ethoxy) and electron-withdrawing (chloro) substituents are known to fine-tune ligand-receptor binding. The thioether linkage, rare in reported derivatives, could further modulate solubility and metabolic stability.
Position Within Heterocyclic Chemistry Field
Heterocycles like pyrazolo[1,5-a]pyrazine occupy a critical niche due to their balanced aromaticity and synthetic versatility. Compared to monocyclic pyrazines, the fused bicyclic system offers greater conformational rigidity, favoring strong interactions with enzymatic active sites. Recent synthetic breakthroughs, such as the one-pot synthesis of tetrahydropyrazolo[1,5-a]pyrazines from dichlorovinylacetophenones, demonstrate the scaffold’s adaptability. These advances align with broader trends in heterocyclic chemistry, where fused systems are increasingly prioritized for their improved pharmacokinetic profiles.
Research Objectives and Scope
This article aims to:
- Analyze the synthetic pathways applicable to this compound, drawing on methods for analogous compounds.
- Evaluate the compound’s potential bioactivity through structure-activity relationship (SAR) comparisons with kinase-inhibiting analogs.
- Highlight unresolved challenges in optimizing pyrazolo[1,5-a]pyrazine derivatives for clinical use.
Table 1: Structural Features of this compound and Their Hypothesized Roles
Key Challenges and Future Directions While pyrazolo[1,5-a]pyrazines show promise, issues such as off-target binding and synthetic complexity persist. For instance, pyrazolo[1,5-a]pyrimidine inhibitors like CFI-402257 required extensive optimization to mitigate CYP inhibition. Similarly, the introduction of polar groups in solvent-exposed regions has been critical for improving bioavailability. Future research on this compound should prioritize crystallographic studies to validate binding modes and guide rational design.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-2-28-18-8-6-15(7-9-18)19-13-20-22(24-10-11-26(20)25-19)29-14-21(27)16-4-3-5-17(23)12-16/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFXTKJPQZMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and recent research findings.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
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Anticancer Activity
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Studies suggest that it may act through mechanisms such as apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity
- Preliminary data indicate effectiveness against several bacterial strains, contributing to its potential role as an antimicrobial agent.
The anticancer properties of this compound are believed to be mediated through the inhibition of key enzymes involved in cancer cell proliferation. Notably, thymidylate synthase (TS) inhibition has been highlighted in related studies, where compounds with similar structures demonstrated significant TS inhibitory activity.
Case Studies and Research Findings
A series of studies have evaluated the anticancer efficacy of this compound:
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Cell Line Studies : In vitro testing on various cancer cell lines (e.g., MCF-7, HepG2) revealed IC50 values indicating potent cytotoxicity.
- Table 1: Anticancer Activity Results
These results suggest that the compound may outperform standard chemotherapeutic agents like doxorubicin.
Efficacy Against Bacterial Strains
The antimicrobial potential of the compound has been assessed against common pathogens, including Escherichia coli and Staphylococcus aureus. The findings indicate significant inhibition zones in disc diffusion assays.
Case Studies and Research Findings
Recent studies have illustrated the antimicrobial efficacy:
- Table 2: Antimicrobial Activity Results
These results highlight the compound's potential as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and phenyl rings significantly impact both anticancer and antimicrobial activities.
Key Observations:
- Ortho vs. Para Substitution : Ortho-substituted derivatives tend to exhibit superior activity compared to para-substituted ones.
- Functional Groups : The presence of electron-donating groups enhances activity, while electron-withdrawing groups can diminish it.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics position it as a candidate for pharmacological studies. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. Research indicates that compounds with similar frameworks have been explored for their ability to inhibit specific enzymes or interact with biological targets.
Case Study: Anticancer Activity
A study focused on pyrazolo[1,5-a]pyrazines demonstrated their effectiveness in inhibiting cancer cell proliferation. The derivatives exhibited significant cytotoxicity against various cancer cell lines. The incorporation of a chlorophenyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic outcomes .
Material Science Applications
The unique electronic properties of 1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone make it suitable for applications in material science. Compounds with pyrazole moieties have been utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport properties.
Table 1: Comparison of Pyrazole Derivatives in Material Science
| Compound Name | Application Area | Key Properties |
|---|---|---|
| Pyrazole A | OLEDs | High luminescence efficiency |
| Pyrazole B | Photovoltaics | Good charge mobility |
| This compound | Potential OLEDs & Sensors | Enhanced stability and conductivity |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and traditional reflux methods. These techniques allow for efficient formation of the desired compound with high yields.
Reaction Mechanism Overview
The synthesis typically involves the nucleophilic substitution reaction between a suitable electrophile containing the pyrazole moiety and a thioether precursor. The reaction conditions can be optimized to enhance yield and purity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves thioether formation (e.g., coupling a pyrazolo[1,5-a]pyrazine bromide with a thiol-containing ethanone derivative), analogous to methods in and .
- Biological Activity: The ethoxy group may balance lipophilicity and metabolic stability, while the thioether could enhance binding to sulfur-rich enzyme pockets. Comparatively, trifluoromethyl and dichlorophenyl groups in analogs show pronounced antiparasitic effects .
- Pharmacokinetics : The thioether linkage in the target compound may confer slower oxidative metabolism compared to ethers or esters, as seen in related thiourea derivatives .
Q & A
Q. How can the synthesis of the thioether linkage in this compound be optimized to improve yield and purity?
- Methodological Answer: The thioether bond formation can be optimized using nucleophilic substitution under reflux conditions. For example, reacting a pyrazolo[1,5-a]pyrazine-4-thiol intermediate with a halogenated ethanone derivative (e.g., 2-bromo-1-(3-chlorophenyl)ethanone) in ethanol or glacial acetic acid at 60–80°C for 4–6 hours, as demonstrated in analogous pyrazolopyrazine syntheses . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product with >90% purity .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer: Use a combination of , , and high-resolution mass spectrometry (HRMS) to verify the core structure. For the pyrazolo[1,5-a]pyrazine moiety, signals typically appear at δ 8.2–8.8 ppm for aromatic protons, while the thioether (–S–) group can be inferred from deshielded methylene protons (δ 3.8–4.2 ppm) . FT-IR can confirm the carbonyl stretch (~1680 cm) and C–S bond (~650 cm) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected 1H NMR^1 \text{H NMR}1H NMR splitting) be resolved during structural characterization?
- Methodological Answer: Contradictory splitting patterns may arise from dynamic effects or impurities. Perform variable-temperature NMR to identify conformational exchange broadening. For example, pyrazolo-pyrazine derivatives often exhibit restricted rotation of substituents, causing splitting at lower temperatures . Additionally, use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .
Q. What strategies are effective for evaluating the biological activity of this compound against kinase targets?
- Methodological Answer: Design in vitro kinase inhibition assays using recombinant enzymes (e.g., JAK2, EGFR) and ATP-competitive binding protocols. Pre-screen via molecular docking to prioritize targets, focusing on the pyrazolo[1,5-a]pyrazine scaffold’s interaction with kinase ATP pockets . Use IC determination with fluorescence polarization or ADP-Glo™ assays, comparing results to reference inhibitors (e.g., staurosporine) .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. Grow crystals via slow evaporation of a saturated DCM/hexane solution. Refinement with SHELXL (R factor < 0.05) will confirm bond lengths (e.g., C–S: ~1.81 Å) and dihedral angles between aromatic rings, which influence bioactivity . Compare packing motifs (e.g., π-π stacking) to related pyrazolo-pyrazine structures to assess stability .
Experimental Design & Data Analysis
Q. What experimental controls are essential when assessing the compound’s stability under physiological conditions?
- Methodological Answer: Include (i) PBS buffer (pH 7.4) at 37°C for 24–72 hours to simulate blood plasma, (ii) liver microsome incubations to assess metabolic degradation, and (iii) light-exposure controls (UV-Vis monitoring). Use HPLC-MS to quantify degradation products, ensuring <10% decomposition over 24 hours .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer: Employ SwissADME or ADMETLab to estimate logP (target ~3.5 for balanced solubility/permeability), topological polar surface area (<140 Å for blood-brain barrier penetration), and CYP450 inhibition profiles . Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability via lipid bilayer interactions .
Data Contradiction & Troubleshooting
Q. How to address discrepancies between in silico docking predictions and experimental IC50_{50}50 values?
Q. Why might DSC (Differential Scanning Calorimetry) show multiple melting points for a purportedly pure sample?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
